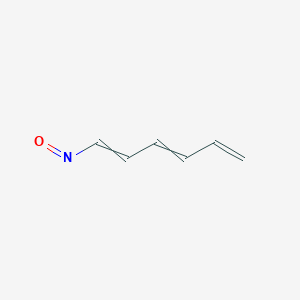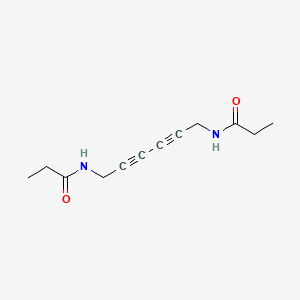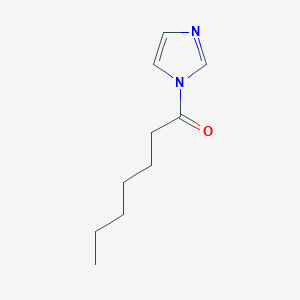
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione is a synthetic organic compound characterized by the presence of a piperidinedione core substituted with an amino-tetrafluorophenyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,3,5,6-tetrafluorobenzene and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 4-amino-2,3,5,6-tetrafluorobenzene with ethyl acetoacetate under basic conditions.
Cyclization: The intermediate compound undergoes cyclization to form the piperidinedione core. This step typically requires the use of a strong acid catalyst and elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted products with new functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-methyl-2,6-piperidinedione
- 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-propyl-2,6-piperidinedione
- 3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-butyl-2,6-piperidinedione
Uniqueness
3-(4-Amino-2,3,5,6-tetrafluorophenyl)-3-ethyl-2,6-piperidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds with different alkyl substitutions.
Eigenschaften
CAS-Nummer |
113423-70-4 |
|---|---|
Molekularformel |
C13H12F4N2O2 |
Molekulargewicht |
304.24 g/mol |
IUPAC-Name |
3-(4-amino-2,3,5,6-tetrafluorophenyl)-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H12F4N2O2/c1-2-13(4-3-5(20)19-12(13)21)6-7(14)9(16)11(18)10(17)8(6)15/h2-4,18H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
VQMSWWCIWKGHRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(=O)NC1=O)C2=C(C(=C(C(=C2F)F)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)


![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)


